(R)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield . This approach allows for the rapid and efficient synthesis of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of novel biologically active molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at the 2 and 5 positions of the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Uniqueness
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct physicochemical properties and biological activity compared to other pyrrolidine derivatives .
Biological Activity
(R)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, also known as (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, is a chiral compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
CAS Number | 31795-93-4 |
Structure | Chemical Structure |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Properties
- Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, demonstrating moderate cytotoxicity. Mechanistically, it appears to disrupt cellular signaling pathways that promote survival in cancer cells .
2. Neuroprotective Effects
- The compound has been associated with protective effects against neurodegenerative diseases. It potentially modulates neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
3. Anti-inflammatory Activity
- Evidence suggests that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to its interaction with various biological macromolecules:
- Metalloprotease Inhibition : It has been reported to inhibit metalloproteases, particularly zinc hydrolases, which play a role in various pathological conditions including hypertension and myocardial ischemia .
- Cytostatic Effects : The compound exhibits cytostatic properties that may contribute to its anticancer effects by halting cell division and promoting apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Study 1: Anticancer Activity
- A study demonstrated the compound's ability to induce apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent .
Study 2: Neuroprotection
- Research published in a peer-reviewed journal highlighted the neuroprotective effects of the compound in animal models of neurodegeneration, showing reduced neuronal loss and improved cognitive function compared to control groups.
Study 3: Anti-inflammatory Effects
- In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-N-(1-naphthylmethyl)glycine | Glycine derivative with naphthyl group | Anticancer activity |
4-(naphthalen-1-yl)butanoic acid | Aliphatic chain with naphthyl group | Anti-inflammatory properties |
(R)-N-(naphthalen-1-yl)proline | Proline derivative with naphthyl group | Neuroprotective effects |
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-1-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15H,4,9-11H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
MVPZPEPHGNXNOU-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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